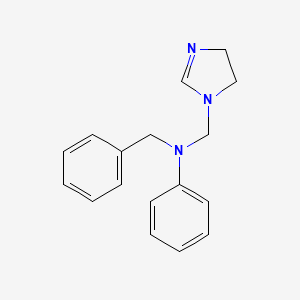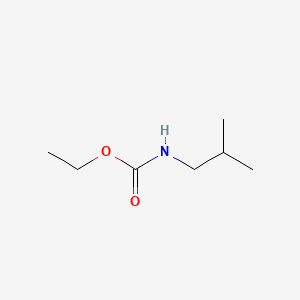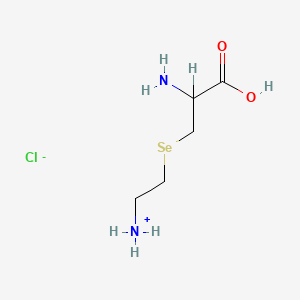
Alanine, 3-((2-aminoethyl)seleno)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is a chemical compound with the molecular formula C5H13ClN2O2Se and a molecular weight of 247.582. It is known for its unique structure, which includes a selenium atom, making it a subject of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride typically involves the reaction of selenoethanol with an appropriate amino acid derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or other nucleophiles.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride involves its interaction with molecular targets such as enzymes and cellular components. The selenium atom plays a crucial role in its biological activity, potentially affecting redox processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-amino-2-carboxyethyl)selanylethylazanium chloride
- 2-(2-amino-3-hydroxy-3-oxopropyl)thioethylazanium chloride
Uniqueness
2-(2-amino-3-hydroxy-3-oxopropyl)selanylethylazanium chloride is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties compared to its sulfur analogs. This uniqueness makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
59660-87-6 |
|---|---|
Formule moléculaire |
C5H13ClN2O2Se |
Poids moléculaire |
247.59 g/mol |
Nom IUPAC |
2-(2-amino-2-carboxyethyl)selanylethylazanium;chloride |
InChI |
InChI=1S/C5H12N2O2Se.ClH/c6-1-2-10-3-4(7)5(8)9;/h4H,1-3,6-7H2,(H,8,9);1H |
Clé InChI |
SNXWQFFSLUAENB-UHFFFAOYSA-N |
SMILES canonique |
C(C[Se]CC(C(=O)O)N)[NH3+].[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


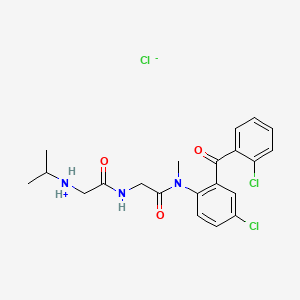

![N-[2-(Diethylamino)ethyl]-3-[(1-hydroxyethylidene)amino]azulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B13758898.png)
![7-methyl-7H-benzo[c]fluorene](/img/structure/B13758924.png)

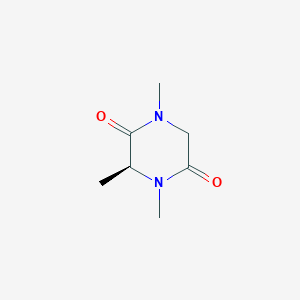
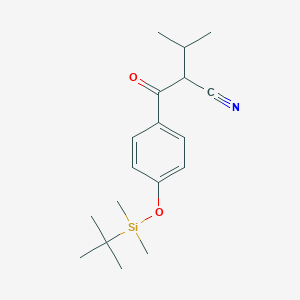

![1-[4-(Diethylamino)phenyl]-1-(diethylcarbamothioyl)-3,3-diethylthiourea](/img/structure/B13758958.png)
